N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride

Description

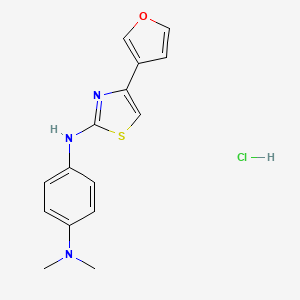

N1-(4-(Furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride is a synthetic small molecule characterized by a central benzene-1,4-diamine core substituted with a dimethylamino group at the N4 position and a thiazole ring at the N1 position. The thiazole moiety is further functionalized with a furan-3-yl group (Fig. 1).

Properties

IUPAC Name |

1-N-[4-(furan-3-yl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS.ClH/c1-18(2)13-5-3-12(4-6-13)16-15-17-14(10-20-15)11-7-8-19-9-11;/h3-10H,1-2H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDOZRCTQLQSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=COC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is then coupled with a furan derivative. The final step involves the introduction of the dimethylbenzene moiety and the formation of the hydrochloride salt. Common reagents used in these reactions include thionyl chloride, dimethylamine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan and thiazole rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while substitution reactions on the benzene ring can yield a variety of substituted benzene derivatives.

Scientific Research Applications

N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

The compound shares its benzene-1,4-diamine backbone with several analogs but differs in substituent groups and heterocyclic appendages. Key structural analogs include:

Key Differences :

Physicochemical Data :

Key Insights :

Tables and Figures :

- Fig. 1 : Structure of the target compound.

- Table 1 : Structural comparison of key analogs.

- Table 2 : Synthesis and physicochemical data.

Biological Activity

Molecular Characteristics

- Molecular Formula : C15H16ClN3OS

- Molecular Weight : 321.8 g/mol

- Structural Features : The compound contains a thiazole ring, a furan moiety, and a dimethylbenzene diamine framework, which are believed to contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 321.8 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Properties

Research indicates that compounds similar to N1-(4-(furan-3-yl)thiazol-2-yl)-N4,N4-dimethylbenzene-1,4-diamine hydrochloride exhibit significant antimicrobial activity. The presence of the thiazole and furan rings is particularly notable for enhancing this activity against various bacterial strains. For instance, studies have shown that derivatives of thiazole are effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes.

The proposed mechanism involves the interaction of the compound with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may inhibit key enzymes or interfere with DNA replication in microbial cells, leading to cell death. This mechanism is similar to other known antimicrobial agents, making it a candidate for further exploration in drug development.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have indicated that this compound exhibits selective toxicity. For example, in vitro studies demonstrated that it can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The specific pathways involved in this cytotoxic effect are still under investigation but may involve oxidative stress and mitochondrial dysfunction.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their antimicrobial activity against E. coli and Staphylococcus aureus. The results showed that certain modifications to the furan and thiazole components significantly enhanced antibacterial properties, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives.

Study 2: Cancer Cell Line Testing

A separate investigation reported in Cancer Letters examined the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

- In Vivo Studies : Animal model studies are essential to evaluate pharmacokinetics, bioavailability, and therapeutic efficacy.

- Combination Therapies : Investigating the potential of this compound in combination with existing antibiotics or chemotherapeutics could enhance treatment outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.